1-Fluoro-3-(isobutylsulfonyl)benzene
Overview
Description
1-Fluoro-3-(isobutylsulfonyl)benzene is an organic compound with the molecular formula C10H13FO2S It is characterized by a benzene ring substituted with a fluorine atom and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorobenzene is reacted with an isobutylsulfonyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(isobutylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The isobutylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
- Substituted benzene derivatives.
- Oxidized or reduced sulfonyl derivatives.
- Coupled products with extended carbon chains .
Scientific Research Applications
1-Fluoro-3-(isobutylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(isobutylsulfonyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and stability, while the isobutylsulfonyl group can modulate its solubility and reactivity .
Comparison with Similar Compounds
- 1-Fluoro-4-(isobutylsulfonyl)benzene
- 1-Fluoro-2-(isobutylsulfonyl)benzene
- 1-Chloro-3-(isobutylsulfonyl)benzene
Uniqueness: 1-Fluoro-3-(isobutylsulfonyl)benzene is unique due to the specific positioning of the fluorine and isobutylsulfonyl groups on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. The presence of the fluorine atom can enhance the compound’s stability and binding properties compared to its chloro or bromo analogs .
Properties
IUPAC Name |
1-fluoro-3-(2-methylpropylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBJNNWIIEIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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